3-(Pyridin-2-yl)cyclobutan-1-one
Overview
Description
3-(Pyridin-2-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a pyridine ring at the second position. This compound is of interest due to its unique structural properties, which combine the strained cyclobutanone ring with the aromatic pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity by targeting tubulin
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell cycle regulation and apoptosis
Result of Action
Related compounds have been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)cyclobutan-1-one typically involves the following steps:
Cyclobutanone Formation: The cyclobutanone ring can be synthesized through a [2+2] cycloaddition reaction involving ethylene and ketene.
Pyridine Substitution: The pyridine ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting cyclobutanone with 2-bromopyridine in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Pyridin-2-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yl)cyclobutan-1-one
- 3-(Pyridin-4-yl)cyclobutan-1-one
- 2-(Pyridin-2-yl)cyclobutan-1-one
Uniqueness
3-(Pyridin-2-yl)cyclobutan-1-one is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. The specific positioning of the pyridine ring at the second position on the cyclobutanone ring provides distinct steric and electronic properties, making it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
3-pyridin-2-ylcyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-5-7(6-8)9-3-1-2-4-10-9/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPGZJFOXHKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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